Ferrous gluconate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

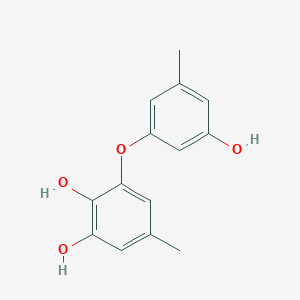

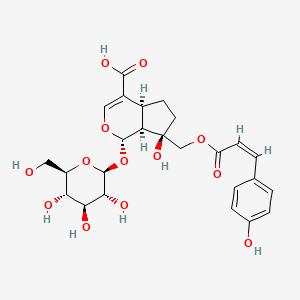

Ferrous gluconate hydrate is an iron salt compound that has been used for many years for the treatment of iron deficiency anemia. It is a form of ferrous gluconate, which is an iron salt that is composed of gluconic acid and ferrous iron. It is a white, odorless, crystalline powder that is soluble in water. It is a dietary supplement that is commonly used to treat iron deficiency anemia and is also used in some laboratory experiments.

Scientific Research Applications

Mössbauer and Thermogravimetric Studies

Ferrous gluconate hydrate has been extensively studied using Mössbauer spectroscopy and thermogravimetry. These studies reveal detailed insights into the molecular structure and behavior of ferrous gluconate under different conditions. For instance, it was discovered that Fe2+ in ferrous gluconate occupies distinctly different Mössbauer sites in the hydrated phase compared to the product of thermal treatment (Kulgawczuk, Ruebenbauer, & Sepiol, 1989).

Crystallographic Structure Analysis

The crystallographic structure of ferrous gluconate has been a subject of interest. Studies using X-ray diffraction (XRD) and Mossbauer spectroscopic (MS) methods have determined its crystallographic structures in different hydration states. This includes monoclinic structures for hydrated samples and triclinic structures for dry samples (Gondek & Dubiel, 2020).

Powder Diffraction Data

Synchrotron powder diffraction data for ferrous gluconate have also been collected, providing valuable information on its crystalline form. These studies are significant for understanding the compound's physical properties and potential applications (Reid, 2016).

Genotoxic Effects Research

Research on the genotoxic effects of ferrous gluconate has been conducted using the Allium cepa root tip model. This research provides insights into the potential environmental and biological impacts of ferrous gluconate, particularly in relation to chromosomal abnormalities (Kaya, 2021).

Synthesis of Novel Compounds

Ferrous gluconate dihydrate has been used in the synthesis of novel materials, such as γ-Fe2O3, through thermal decomposition. This opens avenues for the use of ferrous gluconate in material science and engineering applications (Rahman & Venkataraman, 2004).

Environmental Applications

Ferrous gluconate's interaction with other substances, such as in the ferrous-activated persulfate process with chelating agents, has implications for environmental applications, particularly in soil and water treatment processes (Peng et al., 2016).

Mechanism of Action

Target of Action

Ferrous gluconate hydrate primarily targets the body’s hemoglobin, a protein in red blood cells responsible for carrying oxygen throughout the body . Iron is a crucial component of hemoglobin, and this compound provides a bioavailable form of iron to the body .

Mode of Action

this compound interacts with its targets by replenishing the body’s iron stores, which are necessary for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a condition known as microcytic, hypochromic anemia . By providing a source of iron, this compound helps to prevent and treat this type of anemia .

Biochemical Pathways

The iron provided by this compound is incorporated into the heme component of hemoglobin . This process is part of the broader biochemical pathway of heme synthesis and hemoglobin production. When iron levels are sufficient, the production of hemoglobin is optimized, ensuring efficient oxygen transport in the body .

Pharmacokinetics

It is known that iron absorption can be influenced by various factors, including the presence of other nutrients in the diet, the iron status of the individual, and the form of iron present in the supplement .

Result of Action

The primary molecular effect of this compound’s action is the replenishment of the body’s iron stores, which are necessary for the production of hemoglobin . On a cellular level, this results in red blood cells that are adequately equipped to carry oxygen, leading to improved oxygen transport throughout the body . This can alleviate the symptoms of iron-deficiency anemia, such as fatigue and weakness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain dietary components can either enhance or inhibit iron absorption

Safety and Hazards

Ferrous gluconate may cause serious side effects. Call your doctor at once if you have: bright red blood in your stools; black or tarry stools; a fever; stomach pain; coughing up blood or vomit that looks like coffee grounds; or pain in your chest or throat when swallowing a ferrous gluconate tablet .

Future Directions

Biochemical Analysis

Biochemical Properties

Ferrous gluconate hydrate plays a crucial role in various biochemical reactions, primarily due to its iron content. Iron is an essential element for the synthesis of hemoglobin and myoglobin, which are vital for oxygen transport and storage in the body . This compound interacts with several enzymes and proteins, including transferrin and ferritin, which are involved in iron transport and storage. The compound also participates in the electron transport chain, contributing to cellular respiration and energy production .

Cellular Effects

This compound influences various cellular processes, particularly those related to iron metabolism. It enhances the production of hemoglobin and myoglobin, thereby improving oxygen transport and storage in cells . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by providing the necessary iron for the synthesis of enzymes and other biomolecules . Additionally, this compound can impact the proliferation and differentiation of cells, particularly in the context of erythropoiesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to transferrin, a protein that transports iron in the blood, facilitating its uptake by cells . Once inside the cell, iron is stored in ferritin or utilized in the synthesis of hemoglobin and myoglobin . This compound also participates in the electron transport chain, where it acts as a cofactor for various enzymes involved in cellular respiration . This compound can influence gene expression by regulating the activity of iron-responsive elements in the genome .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged storage due to potential degradation . In vitro studies have shown that this compound can maintain its activity for extended periods, although its long-term effects on cellular function may depend on the specific experimental conditions . In vivo studies have demonstrated that the compound can have sustained effects on iron metabolism and erythropoiesis over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low to moderate doses, the compound effectively treats iron deficiency anemia by increasing hemoglobin levels and improving overall iron status . At high doses, this compound can cause toxicity, leading to adverse effects such as gastrointestinal distress, liver damage, and oxidative stress . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways related to iron metabolism. It is absorbed in the duodenum and upper jejunum, where it binds to transferrin for transport in the bloodstream . The compound is then delivered to various tissues, including the bone marrow, where it is utilized in the synthesis of hemoglobin . This compound also participates in the electron transport chain, contributing to ATP production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Transferrin plays a key role in transporting iron from the bloodstream to cells, where it is taken up via receptor-mediated endocytosis . Once inside the cell, iron is either stored in ferritin or incorporated into heme-containing proteins such as hemoglobin and myoglobin . The distribution of this compound within tissues is influenced by factors such as tissue iron demand and the presence of iron-regulatory proteins .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with iron-binding proteins and transporters. Within cells, iron from this compound is directed to specific compartments, such as mitochondria, where it participates in the electron transport chain . Iron is also localized to the cytoplasm and nucleus, where it is involved in various metabolic processes and gene regulation . Post-translational modifications and targeting signals play a role in directing iron to these specific subcellular locations .

properties

| { "Design of Synthesis Pathway": "Ferrous gluconate hydrate can be synthesized through a simple reaction between ferrous sulfate and gluconic acid.", "Starting Materials": [ "Ferrous sulfate", "Gluconic acid", "Water" ], "Reaction": [ "Dissolve 14.2 g of ferrous sulfate in 50 mL of water", "Dissolve 25 g of gluconic acid in 50 mL of water", "Slowly add the gluconic acid solution to the ferrous sulfate solution with constant stirring", "Heat the mixture to 70-80°C for 30 minutes", "Allow the mixture to cool to room temperature", "Filter the solution to remove any impurities", "Dry the resulting solid to obtain Ferrous gluconate hydrate" ] } | |

CAS RN |

299-29-6 |

Molecular Formula |

C12H24FeO14 |

Molecular Weight |

448.16 g/mol |

IUPAC Name |

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/2C6H12O7.Fe/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1 |

InChI Key |

QDUZQOIJXPPTLY-IYEMJOQQSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Fe] |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Fe] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

Other CAS RN |

299-29-6 |

physical_description |

Dry Powder |

Pictograms |

Corrosive; Irritant |

Related CAS |

526-95-4 (Parent) |

shelf_life |

Aqueous solutions are stabilized by the addition of glucose. Affected by light & ferrous ion slowly oxidizes on exposure to air. Approx neutral solutions undergo rapid oxidation Oxidation retarded and stability improved by buffering to pH of 3.5 to 4.5 with citrate buffe |

solubility |

Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

Origin of Product |

United States |

Q & A

Q1: How does ferrous gluconate hydrate impact vitamin A stability in fortified milk?

A1: Research suggests that this compound can negatively affect vitamin A stability in fortified milk [, ]. Studies observed a greater loss of vitamin A in milk fortified with this compound compared to milk fortified with ferric pyrophosphate soluble or unfortified milk. This suggests that this compound may accelerate vitamin A degradation during processing and storage. The exact mechanism of this interaction requires further investigation [].

Q2: Does fortifying milk with this compound impact the sensory qualities of the milk?

A2: While this compound can be used to fortify milk, it's important to consider its potential impact on sensory properties. Research indicates that higher levels of this compound fortification led to more pronounced flavor defects compared to ferric pyrophosphate soluble []. This highlights the importance of careful optimization of fortification levels to minimize undesirable sensory changes in the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

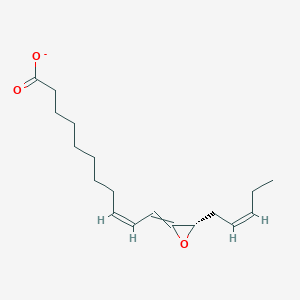

![N-[3-[butyl(ethyl)amino]propyl]-2-[6-(4-morpholinylsulfonyl)-3-oxo-1,4-benzothiazin-4-yl]acetamide](/img/structure/B1256912.png)

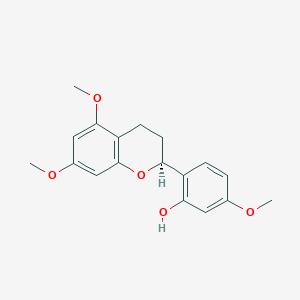

![N-[(1R)-1-{4-[(2,4-dimethoxyphenyl)methyl]-5-[2-(1H-indol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B1256921.png)

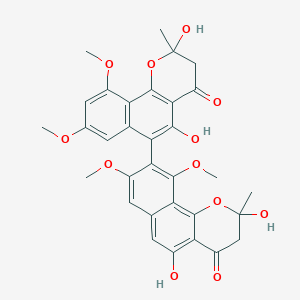

![N-cyclopropyl-1-[1-[[5-(2-methylpropyl)-1H-pyrazol-3-yl]-oxomethyl]-4-piperidinyl]-4-piperidinecarboxamide](/img/structure/B1256925.png)